molecular formula C23H28FN3O2 B5523722 9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5523722
M. Wt: 397.5 g/mol
InChI Key: NPAOEBGWJRMWGV-UHFFFAOYSA-N
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Description

9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H28FN3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.21655531 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including 9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, involves innovative approaches to construct complex molecular frameworks. For example, intramolecular spirocyclization of substituted pyridines has been employed to efficiently generate 3,9-diazaspiro[5.5]undecane derivatives, highlighting the versatility of this scaffold in organic synthesis (Parameswarappa & Pigge, 2011). Additionally, multifaceted synthetic methodologies have enabled the creation of functionalized diazaspiro compounds, demonstrating their potential for further chemical modifications and applications in drug discovery and material science (Aggarwal & Khurana, 2015).

Biological Activities and Potential Therapeutic Applications

Compounds featuring the diazaspiro[5.5]undecane core have been investigated for their biological activities, revealing potential as therapeutic agents. For instance, derivatives of diazaspiro[5.5]undecane have been evaluated as antihypertensive agents, demonstrating significant activity due to mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, the exploration of these compounds as CCR8 antagonists suggests their applicability in treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Chiral Separation and Configuration Determination

The chiral nature of spirocyclic compounds, including diazaspiro[5.5]undecanes, has garnered attention for their potential in pharmaceutical applications. Studies focusing on the chiral separation and determination of configurations of spiro compounds underscore their significance in the development of active pharmaceutical ingredients and in the synthesis of active enantiomers (Liang et al., 2008).

Anti-HIV Research

Research into the structure-activity relationships of diazaspiro[5.5]undecane derivatives has identified compounds with promising anti-HIV properties. Modifications to accessory groups at specific positions of the diazaspiro[5.5]undecane core have led to derivatives that exhibit enhanced efficacy against various strains of HIV-1 and HIV-2, highlighting the therapeutic potential of these compounds in antiretroviral therapy (Mizuhara et al., 2012).

Properties

IUPAC Name

9-[(2-fluoro-4-methoxyphenyl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-29-20-5-4-19(21(24)13-20)16-26-11-8-23(9-12-26)7-6-22(28)27(17-23)15-18-3-2-10-25-14-18/h2-5,10,13-14H,6-9,11-12,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAOEBGWJRMWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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